N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Description
Chemical Structure: The compound features a triazolo[4,3-b]pyridazine core fused with a furan-2-yl group at position 2. A piperazine ring is attached at position 6, further substituted by a 2-fluorophenyl carboxamide moiety .
Molecular Formula: C₂₀H₁₈FN₇O₂.
Molecular Weight: 407.409 g/mol.
Key Features:
- Triazolo-pyridazine core: Contributes to aromatic stacking and hydrogen-bonding interactions.
- Piperazine-carboxamide linkage: Improves solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2/c21-14-4-1-2-5-15(14)22-20(29)27-11-9-26(10-12-27)18-8-7-17-23-24-19(28(17)25-18)16-6-3-13-30-16/h1-8,13H,9-12H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKGOSWUDOPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Triazolo-Pyrazine Derivatives
Example Compound: 8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide ()
| Parameter | Target Compound | Triazolo-Pyrazine Derivative |
|---|---|---|
| Core Structure | Triazolo-pyridazine | Triazolo-pyrazine |
| Substituents | 2-fluorophenyl, piperazine | 4-hydroxyphenethyl, furan |
| Molecular Weight | 407.41 g/mol | ~390–410 g/mol (estimated) |
| Key Differences | Pyridazine core (two adjacent N atoms) | Pyrazine core (para N atoms) |
Implications : The pyridazine core in the target compound may exhibit distinct electronic properties compared to pyrazine, affecting binding affinity and metabolic stability .
Piperazine-Carboxamide Derivatives with Quinazoline Cores
Example Compounds : A2 (3-fluorophenyl) and A3 (4-fluorophenyl) from
| Parameter | Target Compound | Quinazoline Derivatives (A2/A3) |
|---|---|---|
| Core Structure | Triazolo-pyridazine | Quinazoline |
| Substituents | Furan, 2-fluorophenyl | Fluorophenyl (position varies) |
| Melting Point | Not reported | 189.5–197.8 °C |
| Synthetic Yield | Not reported | 52.2–57.3% |
Triazolo[4,3-b]pyridazine Derivatives with Methyl and Aryl Groups
Example Compounds : N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide ()
| Parameter | Target Compound | Methyl-Triazolo-pyridazine |
|---|---|---|
| Substituents | Furan, piperazine | Methyl, benzamide |
| Biological Activity | Not reported | Moderate antimicrobial activity |
Piperazine-Carboxamides with Heterocyclic Substituents
Example Compound : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()
| Parameter | Target Compound | Benzoxazin-Piperazine |
|---|---|---|
| Core Structure | Triazolo-pyridazine | Benzoxazin |
| Substituents | Furan, fluorophenyl | Chloro-trifluoromethyl pyridine |
| Molecular Weight | 407.41 g/mol | 466.8 g/mol |
Implications : The chloro-trifluoromethyl group in the benzoxazin derivative increases hydrophobicity, whereas the furan in the target compound may improve metabolic stability .
Structural and Functional Insights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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